molecular formula C15H16N2O B7546881 Piperidino 2-quinolyl ketone

Piperidino 2-quinolyl ketone

Cat. No. B7546881
M. Wt: 240.30 g/mol
InChI Key: TVKVCTUJWVSFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidino 2-quinolyl ketone (PQK) is a chemical compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. PQK belongs to the class of small molecules known as quinoline derivatives, which have been shown to have a range of biological activities. In

Mechanism of Action

Piperidino 2-quinolyl ketone acts as a competitive antagonist of the nAChR, binding to the receptor site and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor and a reduction in the downstream physiological effects. The selectivity of Piperidino 2-quinolyl ketone for the nAChR makes it a useful research tool for studying the role of this receptor in different physiological processes.
Biochemical and Physiological Effects:
The inhibition of the nAChR by Piperidino 2-quinolyl ketone has been shown to have a range of biochemical and physiological effects. In animal studies, Piperidino 2-quinolyl ketone has been found to reduce the release of dopamine in the brain, which is involved in reward and motivation. This suggests that Piperidino 2-quinolyl ketone may have potential applications in the study of addiction and other reward-based behaviors. Piperidino 2-quinolyl ketone has also been found to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of Piperidino 2-quinolyl ketone as a research tool is its selectivity for the nAChR, which allows for the specific study of this receptor in different physiological processes. However, one limitation of Piperidino 2-quinolyl ketone is its potential toxicity, which can be a concern in animal studies. Additionally, Piperidino 2-quinolyl ketone has a relatively short half-life, which can limit its use in long-term studies.

Future Directions

There are several potential directions for future research on Piperidino 2-quinolyl ketone. One area of interest is in the study of the role of the nAChR in addiction and other reward-based behaviors. Additionally, Piperidino 2-quinolyl ketone may have potential applications in the treatment of anxiety disorders, and further research is needed to explore this possibility. Finally, the development of more potent and selective inhibitors of the nAChR, based on the structure of Piperidino 2-quinolyl ketone, may have potential applications in the treatment of a range of neurological disorders.

Synthesis Methods

The synthesis of Piperidino 2-quinolyl ketone involves the reaction of 2-acetylquinoline with piperidine in the presence of a catalyst. This reaction results in the formation of Piperidino 2-quinolyl ketone as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.

Scientific Research Applications

Piperidino 2-quinolyl ketone has been shown to have a range of potential applications in scientific research. One area of interest is in the study of the nervous system, where Piperidino 2-quinolyl ketone has been found to act as a selective inhibitor of the nicotinic acetylcholine receptor (nAChR). This receptor is involved in a range of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. By selectively inhibiting this receptor, Piperidino 2-quinolyl ketone can be used to study the role of nAChR in these processes.

properties

IUPAC Name

piperidin-1-yl(quinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(17-10-4-1-5-11-17)14-9-8-12-6-2-3-7-13(12)16-14/h2-3,6-9H,1,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKVCTUJWVSFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-1-yl(quinolin-2-yl)methanone

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